

A Technical Guide to the Solubility of 8-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B025490

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **8-hydroxyquinoline-7-carboxylic acid** in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a comprehensive experimental protocol for determining the solubility of this compound. This guide is intended to support researchers and professionals in drug development and related fields in their handling and application of **8-hydroxyquinoline-7-carboxylic acid**.

Introduction to 8-Hydroxyquinoline-7-carboxylic Acid

8-Hydroxyquinoline-7-carboxylic acid is a derivative of 8-hydroxyquinoline, a versatile chelating agent. The addition of a carboxylic acid group at the 7-position modifies its physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug formulation, analytical chemistry, and material science. Understanding the solubility of this compound in different solvent systems is essential for its effective use in research and development.

Qualitative Solubility Data

Currently, detailed quantitative solubility data for **8-hydroxyquinoline-7-carboxylic acid** across a wide range of solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative solubility information is available from chemical suppliers and safety data sheets.

Solvent	Qualitative Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	Heating and sonication may be required. [1]
Methanol	Slightly Soluble	

It is important to note that "slightly soluble" is a general term and the actual solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[\[2\]](#)[\[3\]](#)[\[4\]](#) The following protocol outlines the steps to determine the solubility of **8-hydroxyquinoline-7-carboxylic acid**.

Materials and Apparatus

- **8-Hydroxyquinoline-7-carboxylic acid** (solid)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Analytical balance
- Conical flasks with stoppers
- Thermostatic water bath or incubator
- Magnetic stirrer and stir bars
- Filtration apparatus (e.g., syringe filters, vacuum filtration)

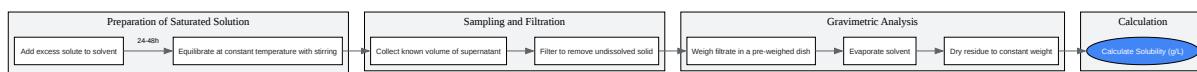
- Pre-weighed evaporation dishes or watch glasses
- Drying oven
- Desiccator

Experimental Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of **8-hydroxyquinoline-7-carboxylic acid** to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and observe if undissolved solid remains.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
 - Immediately filter the collected sample through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any undissolved particles. The filtration apparatus should also be at the experimental temperature.
- Gravimetric Analysis:
 - Transfer the clear filtrate to a pre-weighed, clean, and dry evaporation dish.

- Accurately weigh the evaporation dish containing the filtrate.
- Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of **8-hydroxyquinoline-7-carboxylic acid**. A gentle stream of nitrogen can be used to accelerate evaporation.
- Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.
- Weigh the evaporation dish containing the dry solid residue.
- Repeat the drying and weighing steps until a constant weight is obtained.

Data Calculation


The solubility can be calculated using the following formula:

$$\text{Solubility (g/L)} = (\text{Weight of residue (g)} / \text{Volume of filtrate (L)})$$

- Weight of residue (g) = (Weight of dish with residue) - (Weight of empty dish)
- Volume of filtrate (L) = The known volume of the filtrate collected.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **8-hydroxyquinoline-7-carboxylic acid** via the gravimetric method.

Conclusion

While quantitative solubility data for **8-hydroxyquinoline-7-carboxylic acid** remains scarce in the public domain, this guide provides the available qualitative information and a detailed, practical protocol for its experimental determination. The provided gravimetric method is a robust and accessible technique for researchers to obtain reliable solubility data in various solvents, which is crucial for advancing research and development involving this compound. Accurate solubility data is fundamental for applications ranging from formulation development in the pharmaceutical industry to the design of novel materials and analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID CAS#: 19829-79-9 [m.chemicalbook.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 8-Hydroxyquinoline-7-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025490#solubility-of-8-hydroxyquinoline-7-carboxylic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com